2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol
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Overview
Description
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring system.
Preparation Methods
The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is followed by the addition of ethanol to form the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 1,2-benzothiazole 1,1-dioxide
- 2-(2-methoxybenzylidene)hydrazinyl derivatives These compounds share structural similarities but may differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-methoxyphenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C17H17N3O4S/c1-24-14-6-4-5-13(11-14)12-18-20(9-10-21)17-15-7-2-3-8-16(15)25(22,23)19-17/h2-8,11-12,21H,9-10H2,1H3/b18-12+ |
InChI Key |
VHFQAZZIPZCWST-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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